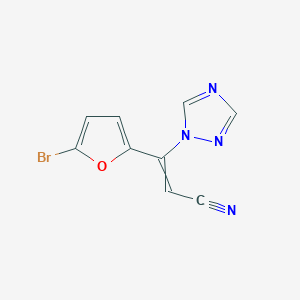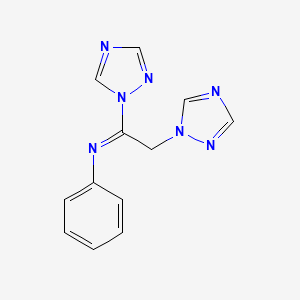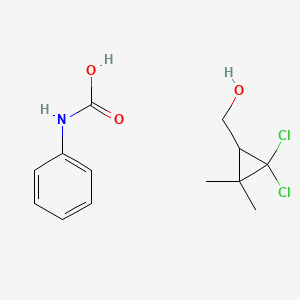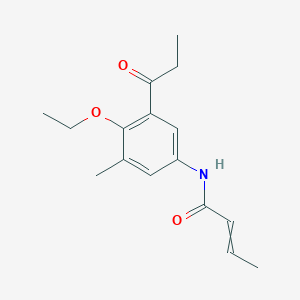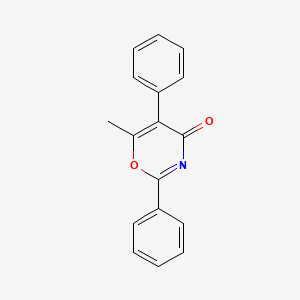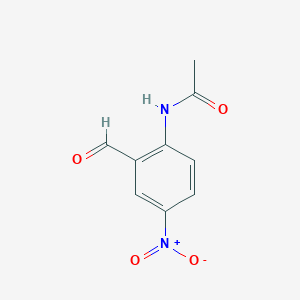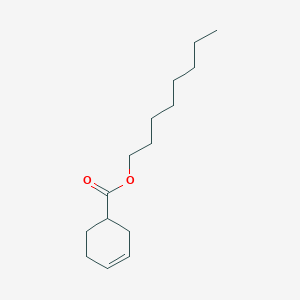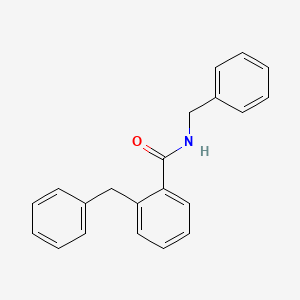
Benzamide, N,2-bis(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N,2-bis(phenylmethyl)- is an organic compound with a complex structure that includes benzamide and phenylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N,2-bis(phenylmethyl)- typically involves the reaction of benzamide with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of Benzamide, N,2-bis(phenylmethyl)- may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions: Benzamide, N,2-bis(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, often using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Benzamide derivatives with oxidized benzyl groups.
Reduction: Benzamide derivatives with reduced benzyl groups.
Substitution: Benzamide derivatives with substituted benzyl groups.
Scientific Research Applications
Benzamide, N,2-bis(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, N,2-bis(phenylmethyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Benzamide: A simpler compound with a single benzamide group.
N-Benzylbenzamide: A related compound with a single benzyl group attached to the benzamide.
N,N-Dibenzylbenzamide: A compound with two benzyl groups attached to the benzamide.
Uniqueness: Benzamide, N,2-bis(phenylmethyl)- is unique due to the presence of two phenylmethyl groups, which confer distinct chemical properties and reactivity compared to its simpler counterparts
Properties
CAS No. |
90292-80-1 |
|---|---|
Molecular Formula |
C21H19NO |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N,2-dibenzylbenzamide |
InChI |
InChI=1S/C21H19NO/c23-21(22-16-18-11-5-2-6-12-18)20-14-8-7-13-19(20)15-17-9-3-1-4-10-17/h1-14H,15-16H2,(H,22,23) |
InChI Key |
VFKJYNSFONEZSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


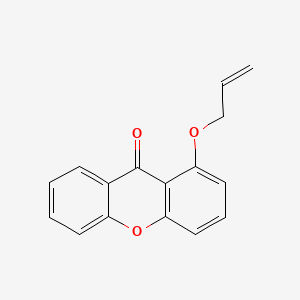

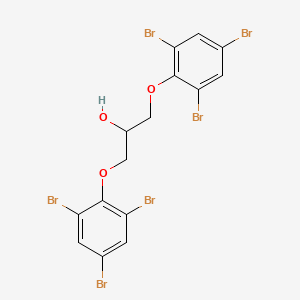
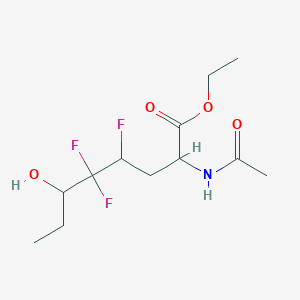
![2,6-Bis[2-(4-nitrophenyl)ethenyl]naphthalene](/img/structure/B14366567.png)

![1-[6-(2,2-Dimethylpropylidene)-5-methylcyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14366582.png)
